molecular formula C24H16F3NO4 B1681322 Tiplaxtinin CAS No. 393105-53-8

Tiplaxtinin

カタログ番号: B1681322
CAS番号: 393105-53-8
分子量: 439.4 g/mol
InChIキー: ODXQFEWQSHNQNI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tiplasinin is a member of indole-3-acetic acids.

科学的研究の応用

Antibacterial Applications

Mechanism of Action
Tiplaxtinin has been identified as an effective inhibitor of the FtsZ protein, which is crucial for bacterial cell division. The compound disrupts the dynamic assembly of FtsZ and impairs GTPase activity, leading to inhibition of bacterial cytokinesis. This mechanism was validated through various biochemical assays and microscopy techniques.

Efficacy Against Gram-Positive Bacteria
this compound exhibits potent antibacterial activity against several Gram-positive pathogens, including:

  • Staphylococcus aureus (including MRSA)
  • Bacillus subtilis
  • Enterococcus faecium
  • Enterococcus faecalis
  • Staphylococcus epidermidis

The minimum inhibitory concentration (MIC) for these bacteria ranges from 2 to 4 µg/mL, demonstrating over 100 times greater potency than methicillin against most MRSA strains. However, it shows limited efficacy against Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae .

Data Table: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (µg/mL)Remarks
Staphylococcus aureus2-4Effective against MRSA
Bacillus subtilis2Strong inhibition
Enterococcus faecium4Effective against VREF
Enterococcus faecalis2Effective
Staphylococcus epidermidis3Moderate inhibition
Escherichia coli>48No inhibition

Oncology Applications

Inhibition of Plasminogen Activator Inhibitor-1
this compound is also recognized as a potent inhibitor of plasminogen activator inhibitor-1 (PAI-1), which plays a critical role in regulating angiogenesis and tumor growth. Studies have shown that treatment with this compound leads to the inhibition of angiogenesis and induces apoptosis in various cancer cell lines, including cervical cancer (HeLa) and bladder cancer (T24).

Case Study: Tumor Growth Inhibition
In a study involving T24 xenografts, this compound significantly inhibited tumor growth by reducing cell proliferation and inducing apoptosis. This was evidenced by decreased colony formation and increased levels of apoptotic markers .

Data Table: Effects of this compound on Tumor Cell Lines

Cell LineTreatment Concentration (µg/mL)Observed Effects
HeLaVariesInduction of apoptosis
T24VariesInhibition of angiogenesis
UM-UC-14VariesReduced cellular proliferation

準備方法

ティプラクスチニンの合成には、インドールオキソ酢酸誘導体の調製が含まれます. 合成経路には、1-ベンジル-5-(4-(トリフルオロメトキシ)フェニル)-1H-インドール-3-イルとオキソ酢酸との反応が含まれます . 反応条件は通常、有機溶媒と触媒を使用し、目的の生成物の形成を促進します.

化学反応の分析

ティプラクスチニンは、以下を含むさまざまな化学反応を起こします:

    酸化: ティプラクスチニンは、特定の条件下で酸化されて、対応する酸化生成物を形成することができます.

    還元: この化合物は、還元されて、さまざまな還元誘導体を形成することができます.

    置換: ティプラクスチニンは、官能基が他の基に置換される置換反応を受けることができます. これらの反応で一般的に使用される試薬と条件には、酸化剤、還元剤、および触媒が含まれます.

科学研究への応用

類似化合物との比較

生物活性

In Vitro Studies

In vitro studies have demonstrated that tiplaxtinin significantly affects cellular behavior across various cancer cell lines:

  • Cell Proliferation and Apoptosis : Inhibition of PAI-1 led to reduced cellular proliferation, decreased cell adhesion, and increased apoptosis and anoikis in bladder cancer cell lines (T24) and cervical cancer cell lines (HeLa) .
  • Colony Formation : this compound treatment resulted in a marked reduction in colony formation capabilities of treated cells .

The following table summarizes key findings from in vitro studies:

Study Cell Line Effect of this compound Mechanism
T24Reduced proliferationInduction of apoptosis
HeLaDecreased colony formationInhibition of PAI-1
VariousIncreased anoikisImpaired cellular adhesion

In Vivo Studies

Research involving animal models has further elucidated the therapeutic potential of this compound:

  • Tumor Growth Inhibition : In athymic mice bearing T24 xenografts, administration of this compound (1 mg/kg) significantly inhibited tumor growth by reducing angiogenesis and promoting apoptosis within the tumors .
  • Cardiovascular Effects : In a rat model of carotid thrombosis, this compound improved blood flow and reduced occlusion time, highlighting its potential as an antithrombotic agent .

The following table outlines the effects observed in various in vivo studies:

Study Model Dosage Outcome
Rat carotid thrombosis1 mg/kgIncreased time to occlusion
C57BL/6J mice1 mg/g chowAttenuated aortic remodeling
Type 1 diabetic micep.o.Restored skeletal muscle regeneration

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

  • Bladder Cancer : A study manipulating PAI-1 expression showed that silencing PAI-1 led to significant tumor growth reduction when treated with this compound. The findings suggest that targeting PAI-1 could be beneficial for patients with advanced bladder cancer .
  • Antibacterial Activity : this compound has also been identified as an effective antibacterial agent against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, with MIC values ranging from 2 to 4 μg/mL. However, it was ineffective against Gram-negative strains like E. coli .

特性

IUPAC Name

2-[1-benzyl-5-[4-(trifluoromethoxy)phenyl]indol-3-yl]-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F3NO4/c25-24(26,27)32-18-9-6-16(7-10-18)17-8-11-21-19(12-17)20(22(29)23(30)31)14-28(21)13-15-4-2-1-3-5-15/h1-12,14H,13H2,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXQFEWQSHNQNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=C2C=CC(=C3)C4=CC=C(C=C4)OC(F)(F)F)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30192548
Record name Tiplasinin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

393105-53-8
Record name Tiplaxtinin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=393105-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tiplasinin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0393105538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tiplasinin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TIPLASININ
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L396QIB983
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of ethyl 2-{1-benzyl-5-[4-(trifluoromethoxy)phenyl]-1H-indol-3-yl}-2-oxoacetate (0.463 g, 0.991 mmol), potassium hydroxide (0.224 g, 3.99 mmol) in THF (5 mL) and water (5 mL) was stirred for 40 minutes at room temperature then poured into excess water, acidified with 2N hydrochloric acid and extracted with ethyl acetate. The organic phase was washed with water and brine, dried over anhydrous magnesium sulfate, and evaporated to dryness. The residue was dried for 15 hours at 80° C. to yield the title compound as a light yellow solid (0.314 g, 78%), mp 169–171° C. A sample was crystallized from acetonitrile for analysis. Mass spectrum (+APCI, [M+H]+) m/z 440; 1HNMR (400 MHz, DMSO-d6): δ13.8–14.2 (br, 1H), 8.75 (s, 1H), 8.45 (d, 1H, J=1.5 Hz), 7.75–7.8 (m, 2H), 7.7 (d, 1H, J=8.5 Hz), 7.6 (dd, 1H, J=8.7 Hz), 7.45 (d, 2H, J=8.8 Hz), 7.25–7.35 (m, 5H), and 5.65 ppm (s, 2H).
Name
ethyl 2-{1-benzyl-5-[4-(trifluoromethoxy)phenyl]-1H-indol-3-yl}-2-oxoacetate
Quantity
0.463 g
Type
reactant
Reaction Step One
Quantity
0.224 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
78%

Synthesis routes and methods II

Procedure details

{1-Benzyl-5-[4-(trifluoromethoxy)phenyl]-1H-indol-3-yl}(oxo)acetic acid was prepared from ethyl 2-{1-benzyl-5-[4-(trifluoromethoxy)phenyl]-1H-indol-3-yl}-2-oxoacetate (0.463 g, 0.991 mmol), potassium hydroxide (0.224 g, 3.99 mmol) in THF (5 mL) and water (5 mL) according to the procedure described in Step 4 of Example 5. The title compound was obtained as a light yellow solid (0.314 g, 78%), mp 169-171° C. Mass spectrum (+APCI, [M+H]+) m/z 440; 1HNMR (400 MHz, DMSO-d6): δ 13.8-14.2 (br s, 1H), 8.75 (s, 1H), 8.45 (d, 1H, J=1.5 Hz), 7.75-7.8 (m, 2H), 7.7 (d, 1H, J=8.5 Hz), 7.6 (dd, 1H, J=8.7 Hz), 7.45 (d, 2H, J=8.8 Hz), 7.25-7.35 (m, 5H), and 5.65 ppm (s, 2H).
Name
ethyl 2-{1-benzyl-5-[4-(trifluoromethoxy)phenyl]-1H-indol-3-yl}-2-oxoacetate
Quantity
0.463 g
Type
reactant
Reaction Step One
Quantity
0.224 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tiplaxtinin
Reactant of Route 2
Reactant of Route 2
Tiplaxtinin
Reactant of Route 3
Tiplaxtinin
Reactant of Route 4
Tiplaxtinin
Reactant of Route 5
Tiplaxtinin
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Tiplaxtinin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。